molecular formula C23H20ClN3O5 B4112202 N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide

Cat. No.: B4112202
M. Wt: 453.9 g/mol
InChI Key: LUAGZYFEFKRAMR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a morpholine ring, a nitrophenoxy group, and a benzamide core

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O5/c24-21-15-17(3-10-22(21)26-11-13-31-14-12-26)25-23(28)16-1-6-19(7-2-16)32-20-8-4-18(5-9-20)27(29)30/h1-10,15H,11-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAGZYFEFKRAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the benzamide core.

    Introduction of the Nitrophenoxy Group: The next step involves the nitration of the benzamide core using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitrophenoxy group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amino derivatives by reducing the nitro group.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-morpholino-phenyl)-2-(4-chlorophenoxy)acetamide
  • 3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide

Uniqueness

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide is unique due to the presence of both a nitrophenoxy group and a morpholine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide

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